2-(1,4-oxazepan-4-yl)nicotinamide
Description
Properties
IUPAC Name |
2-(1,4-oxazepan-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-10(15)9-3-1-4-13-11(9)14-5-2-7-16-8-6-14/h1,3-4H,2,5-8H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXCFWMBXVYOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
| Compound | Core Structure | Key Substituents |
|---|---|---|
| 2-(1,4-Oxazepan-4-yl)nicotinamide | Nicotinamide + 1,4-oxazepane | 1,4-oxazepane ring (seven-membered, oxygen at position 1, nitrogen at position 4) |
| NAT-1 | Nicotinamide + thiazolidinone | 4-Methoxy-phenyl group at thiazolidinone C2 |
| NAT-2 | Nicotinamide + thiazolidinone | 3,5-Di-tert-butyl-4-hydroxy-phenyl group at thiazolidinone C2 |
Key Observations :
- Ring System: Unlike NAT-1 and NAT-2 (five-membered thiazolidinone), 2-(1,4-oxazepan-4-yl)nicotinamide incorporates a larger seven-membered oxazepane ring. This may enhance binding to targets requiring extended conformational adaptability.
Pharmacological Activity
- NAT-1 and NAT-2: Both compounds exhibit anti-inflammatory and antioxidant properties, attributed to their thiazolidinone core and phenolic substituents . NAT-2’s bulky tert-butyl groups enhance lipid solubility, possibly improving membrane permeability.
- 2-(1,4-Oxazepan-4-yl)nicotinamide: The oxazepane ring’s oxygen may confer improved solubility over thiazolidinone analogs, while the nitrogen could facilitate interactions with enzymes like PARPs (poly-ADP-ribose polymerases) or sirtuins.
Pharmacokinetic and Toxicity Profiles
| Parameter | 2-(1,4-Oxazepan-4-yl)nicotinamide | NAT-1/NAT-2 |
|---|---|---|
| Solubility | Likely moderate (polar oxazepane) | Low (NAT-2’s tert-butyl groups increase lipophilicity) |
| Metabolic Stability | Unclear; oxazepane may resist oxidation | Thiazolidinone rings prone to metabolic cleavage |
| Toxicity | No reported data | NAT-2 shows higher cytotoxicity due to phenolic groups |
Q & A
Q. How to integrate sustainability into the experimental lifecycle for this compound?
- Methodological Answer :
- Substitute hazardous solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) using solvent selection guides.
- Apply Life Cycle Assessment (LCA) to quantify environmental impact across synthesis, use, and disposal phases.
- Collaborate with green chemistry consortia to adopt atom-economical pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
